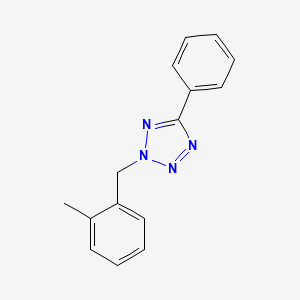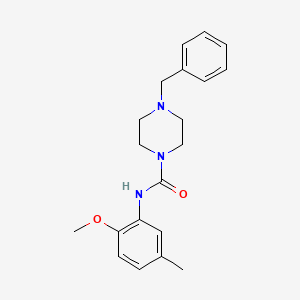![molecular formula C20H28N4O2 B5399226 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5399226.png)
1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine, also known as BIM-4, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. BIM-4 is a piperazine derivative that acts as a selective antagonist of the dopamine D4 receptor, which is a subtype of the dopamine receptor family that is primarily expressed in the prefrontal cortex and has been implicated in various neuropsychiatric disorders such as schizophrenia, ADHD, and addiction.
作用机制
1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine acts as a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that modulates the activity of various intracellular signaling pathways. The dopamine D4 receptor is primarily expressed in the prefrontal cortex and has been implicated in various neuropsychiatric disorders such as schizophrenia, ADHD, and addiction. By blocking the activity of the dopamine D4 receptor, 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine could modulate the activity of various brain circuits that are involved in these disorders.
Biochemical and physiological effects:
1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine has been shown to modulate the activity of various neurotransmitter systems that are involved in the regulation of brain functions such as cognition, emotion, and reward. By blocking the activity of the dopamine D4 receptor, 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine could enhance the activity of the dopamine D1 receptor, which is another subtype of the dopamine receptor family that is primarily expressed in the striatum and has been implicated in the regulation of reward-related behaviors. 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine could also modulate the activity of other neurotransmitter systems such as glutamate, GABA, and acetylcholine, which are involved in the regulation of various brain functions.
实验室实验的优点和局限性
1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine has several advantages as a pharmacological tool for lab experiments. First, 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine is a selective antagonist of the dopamine D4 receptor, which allows for the specific modulation of this receptor without affecting other dopamine receptor subtypes. Second, 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine is a potent and stable compound that could be easily synthesized and purified for use in lab experiments. Third, 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine has been extensively characterized by various analytical techniques, which allows for the accurate determination of its chemical and physical properties. However, there are also some limitations to the use of 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine in lab experiments. First, 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine could have off-target effects on other neurotransmitter systems, which could complicate the interpretation of the results. Second, 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine could have different effects in different brain regions or cell types, which could limit its generalizability to other systems.
未来方向
There are several future directions for the research on 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine. First, further studies are needed to elucidate the precise mechanism of action of 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine on the dopamine D4 receptor and other neurotransmitter systems. Second, further studies are needed to investigate the potential therapeutic applications of 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine in neuropsychiatric disorders such as schizophrenia, ADHD, and addiction. Third, further studies are needed to explore the structure-activity relationship of 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine and other dopamine D4 receptor antagonists, which could lead to the development of more potent and selective compounds. Fourth, further studies are needed to investigate the potential side effects and toxicity of 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine, which could limit its clinical applications. Overall, the research on 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine has the potential to contribute to our understanding of the dopamine D4 receptor and its role in various brain functions and neuropsychiatric disorders.
合成方法
The synthesis of 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine involves a multi-step process that starts from the commercially available 4-methoxybenzoyl chloride and 2-butyl-1H-imidazole-4-carboxylic acid. The key step involves the formation of the piperazine ring by reacting the imidazole derivative with 1,4-dibromobutane, followed by N-alkylation with the 4-methoxybenzoyl chloride. The final product is obtained after purification and characterization by various analytical techniques such as NMR, IR, and HPLC.
科学研究应用
1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine has been used as a lead compound for the development of novel dopamine D4 receptor antagonists that could be used for the treatment of neuropsychiatric disorders such as schizophrenia and ADHD. In drug discovery, 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine has been used as a tool compound for the identification and characterization of new ligands for the dopamine D4 receptor. In neuroscience, 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine has been used as a pharmacological tool to investigate the role of the dopamine D4 receptor in various brain functions such as cognition, emotion, and reward.
属性
IUPAC Name |
[4-[(2-butyl-1H-imidazol-5-yl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-3-4-5-19-21-14-17(22-19)15-23-10-12-24(13-11-23)20(25)16-6-8-18(26-2)9-7-16/h6-9,14H,3-5,10-13,15H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTSDYOKLJFGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5399156.png)
![3-[(2-fluorobenzyl)thio]-6-[2-(5-nitro-2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5399163.png)
![N-phenyl-4-[(pyridin-3-ylamino)sulfonyl]benzamide](/img/structure/B5399165.png)

![ethyl 2-{[5-(4-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5399179.png)
![7-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5399185.png)


![2-(4-nitrophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5399206.png)
![N-cyclopropyl-1'-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5399208.png)


![2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide](/img/structure/B5399232.png)
![1-(3-methoxybenzyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-piperazinone](/img/structure/B5399240.png)